molecular formula C9H9BrClN3 B12305290 1-(4-bromophenyl)-1H-pyrazol-5-amine hydrochloride

1-(4-bromophenyl)-1H-pyrazol-5-amine hydrochloride

Cat. No.: B12305290
M. Wt: 274.54 g/mol
InChI Key: NNEJNZIZSHMUJB-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1H-pyrazol-5-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromophenyl group attached to a pyrazole ring, which is further modified with an amine group and hydrochloride salt

Preparation Methods

The synthesis of 1-(4-bromophenyl)-1H-pyrazol-5-amine hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-bromo-1-phenyl-1H-pyrazole. This intermediate is then reacted with ammonia or an amine to introduce the amine group at the 5-position of the pyrazole ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Bromophenyl)-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromophenyl)-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-(4-Bromophenyl)-1H-pyrazol-5-amine hydrochloride can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9BrClN3

Molecular Weight

274.54 g/mol

IUPAC Name

2-(4-bromophenyl)pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C9H8BrN3.ClH/c10-7-1-3-8(4-2-7)13-9(11)5-6-12-13;/h1-6H,11H2;1H

InChI Key

NNEJNZIZSHMUJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=CC=N2)N)Br.Cl

Origin of Product

United States

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